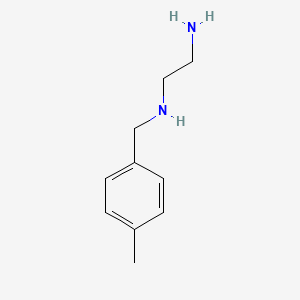

N-(2-aminoethyl)-N-(4-methylbenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

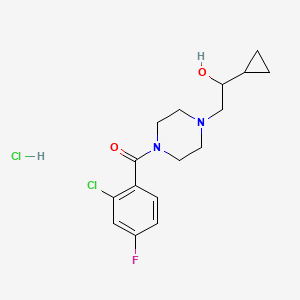

N-(2-aminoethyl)-N-(4-methylbenzyl)amine (AMMA) is an organic compound that belongs to the family of amines. It is a colorless, crystalline solid that is soluble in water. AMMA is used in a variety of applications, including scientific research, as a laboratory reagent, and as a pharmaceutical intermediate.

科学的研究の応用

1. Electrochemical Functionalization

Breton and Bélanger (2008) investigated the functionalization of glassy carbon electrodes with aryl groups containing an aliphatic amine, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They explored the kinetics of electrochemical grafting and evaluated the barrier properties of the grafted layers, finding the efficiency depended on the nature of the amine and other factors (Breton & Bélanger, 2008).

2. Synthesis of N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) focused on the synthesis of N-Methyl- and N-alkylamines, crucial in various life-science molecules. They reported an efficient reductive amination process using cobalt oxide nanoparticles for synthesizing various N-methyl- and N-alkylamines, highlighting the importance of such compounds in academic research and industrial applications (Senthamarai et al., 2018).

3. VCD Study of Alpha-Methylbenzyl Amine Derivatives

Merten, Amkreutz, and Hartwig (2010) used vibrational circular dichroism (VCD) and density functional theory (DFT) to study alpha-methylbenzyl amine and its derivatives, including N-(2-aminoethyl)-N-(4-methylbenzyl)amine. They determined the absolute configurations and conformational preferences of these compounds, contributing to the understanding of chiral amines' spectral properties (Merten, Amkreutz, & Hartwig, 2010).

4. Corrosion Inhibition Performance

Boughoues et al. (2020) synthesized various amine derivatives and investigated their corrosion inhibition performance on mild steel. Their study included derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine, demonstrating significant inhibition efficiency and providing insights into the protective properties of these compounds (Boughoues et al., 2020).

5. Oxidation Products of Antioxidants

Rapta et al. (2009) conducted electrochemical and spectroscopic studies on N,N'-substituted p-phenylenediamines, which include derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. Their work revealed insights into the oxidation behavior of these compounds, relevant in the rubber industry (Rapta et al., 2009).

6. Zirconium Complexes of Amino(Polyphenolic) Ligands

Chartres et al. (2007) synthesized and studied ZrIV complexes of amino(polyphenolic) ligands, including derivatives of N-(2-aminoethyl)-N-(4-methylbenzyl)amine. The study provided valuable insights into the hydrolytic stability of these complexes (Chartres et al., 2007).

7. Cholinesterase and Monoamine Oxidase Dual Inhibitor

Bautista-Aguilera et al. (2014) designed and synthesized indole derivatives as cholinesterase and monoamine oxidase dual inhibitors, including compounds derived from N-(2-aminoethyl)-N-(4-methylbenzyl)amine. This work contributes to developing new therapeutic agents for diseases like Alzheimer's (Bautista-Aguilera et al., 2014).

特性

IUPAC Name |

N'-[(4-methylphenyl)methyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMIROKBNMLFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902551 |

Source

|

| Record name | NoName_3069 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2434596.png)

![6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2434601.png)

![1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2434603.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2434604.png)

![3-(3-methylphenyl)-1-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2434609.png)

![2-Methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2434613.png)

![N-(4-acetylphenyl)-2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434615.png)